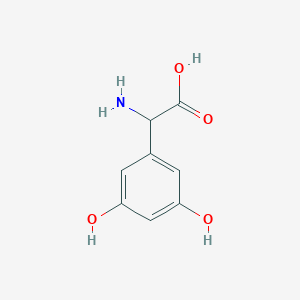

3,5-Dihydroxyphenylglycine

説明

3,5-Dihydroxyphenylglycine (3,5-DHPG) is a compound that has been identified as a highly selective agonist for phosphoinositide-linked metabotropic glutamate receptors (mGluRs) in the rat hippocampus. mGluRs are a diverse family of G protein-coupled glutamate receptors that play a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS) .

Synthesis Analysis

The synthesis of related compounds, such as 3,4-dihydroxyphenylglycine, has been achieved through Strecker's synthesis and demethylation reactions . Additionally, asymmetric syntheses of derivatives of 3,5-dihydroxyphenylglycine have been reported, utilizing diastereoselective Strecker amination reactions and Evans' electrophilic azidation technology .

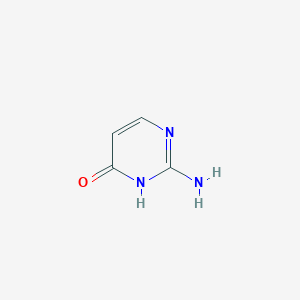

Molecular Structure Analysis

The molecular structure of 3,5-DHPG allows it to interact specifically with mGluRs. The resolution of 3,5-DHPG using an aminoacylase enzyme has led to the characterization of its enantiomers, with the (S) enantiomer being mainly responsible for the stimulation of mGluR-mediated phosphoinositide hydrolysis in the rat hippocampus .

Chemical Reactions Analysis

3,5-DHPG has been shown to be a potent and effective agonist in increasing phosphoinositide hydrolysis in both adult and neonatal rat hippocampus. It does not inhibit forskolin-stimulated cyclic AMP (cAMP) formation in adult tissue or significantly enhance basal cAMP formation in neonatal tissue, indicating that its effects on cAMP formation are not secondary to its effects on phosphoinositide hydrolysis . In contrast, the oxidation of 3,4-dihydroxyphenylglycine by tyrosinase produces a highly unstable quinone, which does not undergo intramolecular cyclization but instead transforms into 3,4-dihydroxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-DHPG are closely related to its pharmacological activity. As a specific and potent agonist of mGluRs, 3,5-DHPG induces current responses in cells expressing mGluR1 and produces slow excitation of pyramidal cells in hippocampal slices by depressing Ca(2+)-dependent K+ current and a voltage-dependent K+ current . The selective activation of mGluRs coupled to phosphoinositide hydrolysis by 3,5-DHPG, with minimal effects on cAMP-mGluR second messenger systems, highlights its unique properties .

科学的研究の応用

Enzymatic Resolution and Pharmacological Activity

3,5-Dihydroxyphenylglycine (3,5-DHPG) has been studied for its ability to stimulate metabotropic glutamate receptor (mGluR) mediated phosphoinositide hydrolysis in the rat hippocampus. It was found that the mGluR activity primarily resides in the (S) enantiomer of 3,5-DHPG, which is significant for exploring mGluR pharmacology and function (Baker et al., 1995).

Biosynthesis and Occurrence in Peptide Natural Products

3,5-DHPG is a component of various peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Its unusual non-proteinogenic aromatic amino acid structure is of significant interest in medicinal chemistry, highlighting the importance of phenylglycine-type amino acids in natural products (Al Toma et al., 2015).

Role in Vancomycin Biosynthesis

Research on the vancomycin biosynthetic pathway revealed that 3,5-DHPG is a crucial amino acid monomer in vancomycin. This nonproteinogenic amino acid is synthesized from malonyl-CoA by a set of enzymes (DpgA-D) in the biosynthetic cluster. DpgC, a unique enzyme in this process, is metal-free and cofactor-free, playing a vital role in the conversion of intermediates to 3,5-DHPG (Tseng et al., 2004).

Pharmacological Implications

(S)-3,5-DHPG, an enantiomer of 3,5-DHPG, has been reported to interact with different types of receptors, including mGluRs and NMDA receptors. It exhibits varied effects on second messengers in adult and neonatal tissues, indicating its potential in therapeutic applications for neuronal injury, learning, memory processes, and cardiovascular systems (Wišniewski & Car, 2006).

Use in Animal Models for Epilepsy

3,5-DHPG has been used in developing animal models to study epilepsy. It can induce epileptiform activity both in vitro and in vivo, making it a valuable tool in epilepsy research (Jian, 2009).

Synthetic Applications

3,5-DHPG has been used in the total synthesis of complex molecules, such as the cyclodepsipeptide cochinmicin I, which exhibits endothelin receptor antagonist activity. This illustrates the versatility of 3,5-DHPG in synthetic organic chemistry and its role in creating biologically active compounds (Schnegotzki et al., 2022).

Safety And Hazards

将来の方向性

The sequencing of biosynthesis gene clusters of chloroeremomycin, balhimycin, and pristinamycin has paved the way for intensive investigations on the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) in recent years . This could lead to further understanding and potential applications of DHPG in the future.

特性

IUPAC Name |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOWCUZPEFNHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311536 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dihydroxyphenylglycine | |

CAS RN |

146255-66-5 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146255665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YR2N37E6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

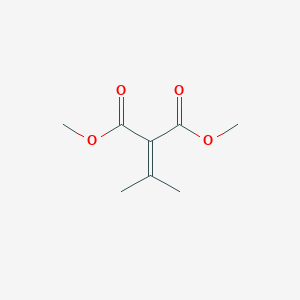

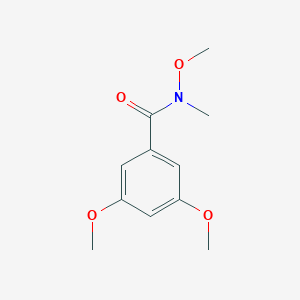

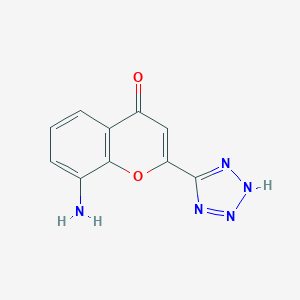

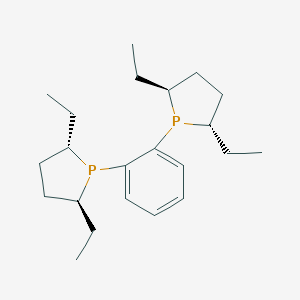

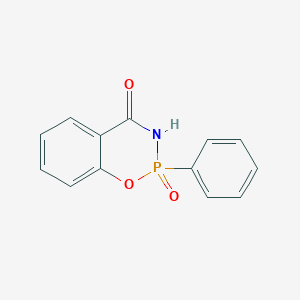

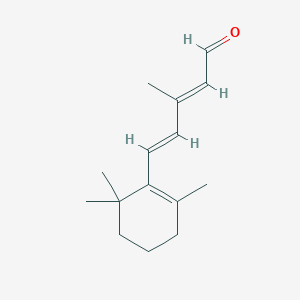

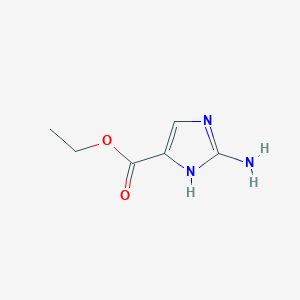

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

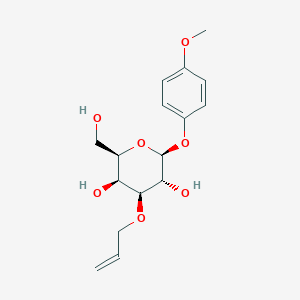

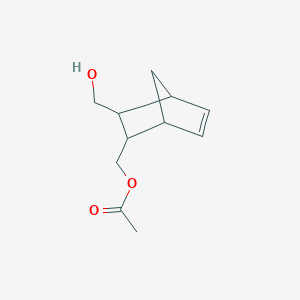

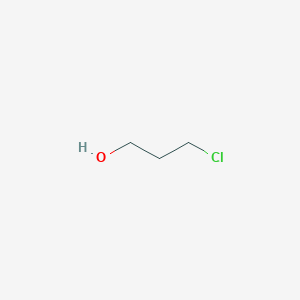

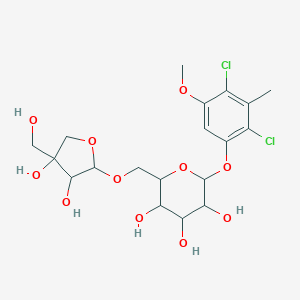

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)